Dimoxystrobin
Description
Properties
CAS No. |
149961-52-4 |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2Z)-2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxyimino-N-methylacetamide |
InChI |
InChI=1S/C19H22N2O3/c1-13-9-10-14(2)17(11-13)24-12-15-7-5-6-8-16(15)18(21-23-4)19(22)20-3/h5-11H,12H2,1-4H3,(H,20,22)/b21-18- |
InChI Key |
WXUZAHCNPWONDH-UZYVYHOESA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=NOC)C(=O)NC |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2/C(=N/OC)/C(=O)NC |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=NOC)C(=O)NC |
Other CAS No. |
149961-52-4 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Routes
This compound’s synthesis involves multi-step organic reactions, typically starting with precursor compounds such as kresoxim-methyl. A common approach involves the condensation of kresoxim-methyl with methoxyamine hydrochloride under controlled conditions. This reaction is optimized to minimize side products, with yields highly dependent on reaction temperature, solvent selection, and catalyst presence.
Key steps include:
-
Formation of the strobilurin backbone : The methoxyamine group is introduced via nucleophilic substitution, requiring precise pH control (pH 6.5–7.5) to prevent hydrolysis of intermediate products.
-
Purification : Crystallization from acetone/water mixtures enhances purity, with industrial-scale processes achieving >95% purity after two recrystallization cycles.
Formulation Techniques and Stabilization
Suspension Concentrates (SC)
This compound is often formulated as a suspension concentrate to enhance field applicability. A patented method combines 4% this compound with 20% Fluoxastrobin, using lignosulfonates (3%) and xanthan gum (0.2%) as stabilizers. The process involves high-speed shear emulsification, ensuring particle sizes below 5 µm for optimal dispersion.
Critical Parameters :
Microemulsions
Microemulsions improve bioavailability in hydrophobic environments. A 12% this compound microemulsion employs dimethylbenzene (6%) and epoxychloropropane (1.2%) as co-solvents, achieving a stable droplet size of 50–100 nm. The formulation’s stability is validated through accelerated aging tests (14 days at 54°C), showing less than 5% active ingredient degradation.
Analytical Validation and Quality Control
Gas Chromatography (GC) Protocols
The CIPAC collaborative trial (Method 739) standardizes this compound quantification in technical materials and formulations. Key steps include:
| Parameter | Specification |
|---|---|
| Column | DB-1 (30 m × 0.32 mm, 0.25 µm) |
| Detector | Flame Ionization Detector (FID) |
| Internal Standard | 1,1,2,2-Tetraphenylethylene |
| Injection Volume | 2 µL |
| Temperature Program | 120°C → 285°C at 18°C/min (13 min hold) |
Recovery rates for spiked samples range from 98.2% to 101.5%, with a relative standard deviation (RSD) of ≤1.2% across six laboratories.
Stability in Soil and Water
While direct stability data for this compound are limited in the reviewed sources, its structural analog Azoxystrobin exhibits a half-life of 34 days in loamy soil (pH 6.8). Degradation pathways include photolysis (λ = 290–400 nm) and microbial metabolism, producing non-toxic benzoic acid derivatives.
Comparative Analysis with Analogous Fungicides
Chemical Reactions Analysis
Dimoxystrobin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, although these reactions are less common.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Agricultural Applications
Dimoxystrobin is primarily utilized as a fungicide in crop protection. Its applications include:
- Cereal Crops : It is commonly applied to cereals to control fungal diseases such as leaf spots and rusts, which can significantly reduce crop yields.
- Oilseed Rape and Sunflower : this compound is used effectively in oilseed rape and sunflower cultivation, where it helps manage diseases that threaten these crops .
- Grasslands : The fungicide is also employed in grassland management to prevent fungal infections that can affect pasture quality .
Environmental Impact
While this compound is considered non-toxic to mammals and birds, it poses significant risks to aquatic ecosystems. Studies have shown that even low concentrations (6.56 and 13.13 μg/L) can induce morphological alterations in fish, particularly zebrafish (Danio rerio), affecting gill function and overall health .
Case Study: Toxicity in Aquatic Species
A recent study assessed the impact of this compound on zebrafish embryos and larvae, revealing severe morphological changes and increased oxidative stress markers after short-term exposure . These findings highlight the need for stringent regulations regarding its use near water bodies.
Regulatory Status
This compound has been included in the European Commission's 3rd Watch List due to its toxicity to aquatic life. Despite its widespread use across several EU member states, there are growing concerns about its long-term environmental effects and potential human health risks, including reproductive toxicity and carcinogenicity .
Recent Developments
In June 2023, the EU moved towards banning this compound following extensive evaluations of its toxicological profile . This decision underscores the importance of ongoing research into the safety and environmental impact of agrochemicals.
Research Findings
Recent research has focused on the biochemical effects of this compound on various organisms:
- Morphological Changes : Studies indicate that exposure leads to significant morphological alterations in fish gills, reducing their surface area for gas exchange .
- Oxidative Stress Response : this compound exposure has been linked to oxidative stress in aquatic organisms, impacting their survival and reproductive success .
Summary Table of Key Findings
Mechanism of Action
Dimoxystrobin exerts its fungicidal effects by inhibiting the mitochondrial respiratory chain at the level of the cytochrome bc1 complex. This inhibition disrupts electron transfer, leading to a halt in cellular respiration and ultimately causing the death of the fungal cells .
Comparison with Similar Compounds
Picarbutrazox :
- Structural similarity : Shares a methoxyacrylate backbone with dimoxystrobin but includes a pyrazole moiety .
- Environmental behavior: Limited data, but this compound’s high soil persistence (vs. picarbutrazox’s unknown degradation profile) highlights differences in metabolic pathways.
- QSAR model performance : Both compounds deviated significantly in predictive accuracy, suggesting structural nuances affect bioactivity .
Azoxystrobin :
- Key differences :
2.2. Environmental and Toxicological Profiles
Metabolite risks :
- This compound’s metabolites 505M08 and 505M09 are reprotoxic and highly mobile, leading to groundwater contamination concerns .
- Azoxystrobin’s metabolites pose lower ecological risks due to reduced mobility and faster degradation.
2.3. Efficacy and Usage
- Target pathogens : this compound is effective against Plasmopara and Botrytis but less effective in mixed formulations (e.g., with epoxiconazole) due to lignin incorporation in residues .
- Residue persistence : this compound residues in wheat grain and straw (58.4% and 93% TRR, respectively) exceed azoxystrobin’s, complicating rotational crop safety .
Regulatory and Environmental Concerns
- EU non-renewal (2023): this compound’s approval was revoked due to irreversible groundwater contamination risks from 505M08/505M09, violating Regulation (EC) No 1107/2009 .
- Alternatives : Azoxystrobin and picoxystrobin remain approved, with lower metabolite risks and comparable efficacy .
Biological Activity
Dimoxystrobin is a strobilurin fungicide widely used in agriculture for its efficacy against various plant pathogens. Its biological activity extends beyond fungicidal properties, impacting aquatic organisms and potentially affecting human health. This article synthesizes recent research findings on the biological activity of this compound, focusing on its effects on aquatic life, mechanisms of action, and toxicological assessments.
This compound operates primarily by inhibiting mitochondrial respiration in fungi, specifically targeting the cytochrome bc1 complex in the electron transport chain. This disruption leads to a decrease in ATP production, effectively inhibiting fungal growth and reproduction. The compound's action is similar to other strobilurins, making it a critical tool in integrated pest management strategies.
Effects on Aquatic Organisms
Recent studies have highlighted the significant impact of this compound on aquatic life, particularly fish species such as Danio rerio (zebrafish).
Morphological and Physiological Changes
- Liver Alterations : Exposure to this compound has been shown to induce oxidative stress and morphological changes in zebrafish liver tissue. Key findings include:
- Gill Functionality : Short-term exposure (96 hours) to this compound resulted in:
- Behavioral Changes : Behavioral assays indicated that this compound exposure could impair motor functions and alter swimming patterns in zebrafish larvae, suggesting neurotoxic effects .
Environmental Risk Assessment
The European Food Safety Authority (EFSA) has conducted extensive assessments regarding the environmental fate and behavior of this compound. Key points from these assessments include:
- Maximum Residue Levels (MRLs) : Evaluations have been made for various crops including oilseed rape and sunflower, establishing MRLs based on comprehensive risk assessments .
- Bioaccumulation Potential : Studies indicate that this compound can accumulate in aquatic ecosystems, posing risks to higher trophic levels due to its persistence and toxicity .
Human Health Implications
The Committee on Toxicity (COT) has raised concerns regarding the potential developmental effects of this compound on humans based on animal studies. The findings suggest that exposure levels causing harm in animal models may be predictive of similar effects in humans .
Case Study 1: Zebrafish Embryo Development
A study investigating the effects of this compound on zebrafish embryos revealed significant developmental toxicity at concentrations as low as 13.13 µg/L. Observed effects included:
- Increased mortality rates.
- Malformations such as spinal deformities and edema.
- Disruption of normal developmental pathways linked to oxidative stress .
Case Study 2: Ecotoxicological Impact
Research assessing multi-pesticide residues found this compound among the most prevalent contaminants in cultivated herbal medicines. This highlights the compound's widespread environmental presence and potential implications for human health through food consumption .
Summary Table of Biological Effects
Q & A
Q. What is the molecular mechanism of action of dimoxystrobin, and how does it inform experimental design for efficacy studies?
this compound belongs to the Quinone outside Inhibitors (QoI) class, targeting the cytochrome bc1 complex in mitochondrial respiration. Methodologically, researchers should design in vitro assays using fungal isolates (e.g., Leptosphaeria maculans) to measure inhibition of mycelial growth or spore germination. Dose-response curves (e.g., EC₅₀ values) should be generated via microtiter plate assays with concentrations ranging from 10⁻⁴ to 10² µg/mL to capture variability in sensitivity .
Q. How can researchers standardize protocols for assessing this compound’s environmental persistence in soil and water?
Use OECD Guideline 307 for aerobic soil degradation studies, incorporating high-performance liquid chromatography (HPLC) to quantify residues. For aqueous photolysis, follow OECD 316 under simulated sunlight, adjusting pH to reflect natural conditions (e.g., pH 5–9). Include metabolite identification (e.g., 505M08 and 505M09) via LC-MS/MS, as these compounds are critical for groundwater contamination risk assessments .
Q. What are the key physicochemical properties of this compound that influence its bioavailability and formulation design?
Key properties include its log Kow (3.7), water solubility (4.2 mg/L at 20°C), and hydrolysis half-life (>1 year at pH 7). Researchers should prioritize solubility-enhancing formulations (e.g., nanoemulsions) in field trials to improve foliar adhesion and rainfastness. Stability tests under UV light and varying temperatures (10–40°C) are essential to validate shelf life .
Advanced Research Questions
Q. How can conflicting data on this compound’s endocrine-disrupting (ED) potential be reconciled across studies?
The EFSA assessment identified data gaps in EAS (estrogen, androgen, steroidogenesis)-mediated effects but found no T-modality adversity in mammals. To resolve contradictions, researchers should:
- Conduct Xenopus Eleutheroembryo Thyroid Assays (XETA, OECD TG 248) to validate thyroid disruption claims.
- Apply weight-of-evidence analysis, integrating in vitro receptor-binding assays (e.g., ERα/β) and in vivo uterotrophic assays.
- Address missing full study reports (e.g., incomplete XETA data) through transparency initiatives .
Q. What experimental strategies mitigate the risk of fungal resistance to this compound in agricultural settings?
Implement resistance management via:
- Rotational design : Combine QoIs with SDHIs (e.g., boscalid) or DMIs (e.g., tebuconazole) in alternating spray schedules.
- Baseline sensitivity monitoring : Collect pre-exposure EC₅₀ values for regional fungal populations. Resistance is indicated by EC₅₀ shifts >10-fold.
- Molecular markers : Screen for G143A mutations in cytochrome b genes using PCR-RFLP .
Q. What methodologies address this compound’s groundwater contamination risks in regulatory ecotoxicology studies?
Use probabilistic modeling (e.g., PERSAM or PEARL) to simulate leaching under worst-case scenarios (e.g., sandy soils, high rainfall). Field studies should employ lysimeters to quantify vertical metabolite transport. Pair with toxicity thresholds for non-target aquatic organisms (e.g., Daphnia magna 48h-EC₅₀ = 0.85 mg/L) to refine risk quotients .
Q. How can researchers optimize analytical workflows for this compound metabolite identification in complex matrices?
Combine high-resolution mass spectrometry (HRMS) with ion mobility spectrometry (IMS) to differentiate isomeric metabolites (e.g., 505M08 vs. 505M09). Validate methods using isotopically labeled internal standards (e.g., ¹³C-dimoxystrobin) in soil, water, and plant tissues. Reporting limits should align with EU Maximum Residue Levels (MRLs) of 0.01 mg/kg .
Regulatory and Interdisciplinary Considerations
Q. How do the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to designing this compound studies under EU regulatory pressures?
- Feasible : Prioritize cost-effective alternatives to mammalian toxicology tests (e.g., in silico QSAR models for endocrine disruption screening).
- Novel : Investigate sublethal effects on soil microbiota via metagenomics.
- Ethical : Adopt the 3R principles (Replacement, Reduction, Refinement) in vertebrate testing.
- Relevant : Align endpoints with EFSA’s data requirements for candidate substitution (e.g., PBT/vPvB criteria) .
Q. What statistical approaches resolve variability in EC₅₀ values across fungal strains and developmental stages?
Apply mixed-effects models to account for strain-specific random effects. Use cluster analysis (e.g., hierarchical clustering) to group isolates by sensitivity profiles. For spore vs. mycelium comparisons, Welch’s t-test is appropriate due to unequal variances .
Data Management and Reproducibility
Q. How should researchers document this compound studies to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?
- Metadata : Include CAS No. (149961-52-4), purity grades, and formulation details.
- Raw data : Deposit dose-response curves and metabolite spectra in repositories like Zenodo.
- Protocols : Share OECD-compliant methods via protocols.io with DOI links .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
